molecular formula C18H23N3O3S B5701786 4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5701786
M. Wt: 361.5 g/mol
InChI Key: HIYBXSUVXYIQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(4-methylpiperazin-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide.

    Reduction: Formation of 4-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes or receptors. For instance, as an ALK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the treatment of certain types of cancer, such as non-small cell lung cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the methoxy group and the piperazine ring, which contribute to its distinct binding properties and biological activity. Compared to other ALK inhibitors, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of therapeutic agents.

Properties

IUPAC Name

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-20-11-13-21(14-12-20)16-5-3-15(4-6-16)19-25(22,23)18-9-7-17(24-2)8-10-18/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYBXSUVXYIQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.